

# Technical Guide: 5-Bromo-2-iodonicotinic Acid

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## Compound of Interest

Compound Name: 5-Bromo-2-iodonicotinicAcid

Cat. No.: B12273562

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CAS Number: 1346543-04-1 Synonyms: 5-Bromo-2-iodopyridine-3-carboxylic acid; 3-Carboxy-5-bromo-2-iodopyridine

## Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD) and medicinal chemistry, 5-Bromo-2-iodonicotinic acid (CAS 1346543-04-1) serves as a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity profile.

This molecule possesses three distinct functional handles—a carboxylic acid at C3, an iodine at C2, and a bromine at C5—each with a unique activation threshold. This hierarchy allows researchers to sequentially construct complex heteroaromatic architectures with high regiocontrol. For the drug developer, this intermediate is the key to accessing 2,3,5-trisubstituted pyridines, a motif ubiquitous in kinase inhibitors (e.g., p38 MAPK inhibitors) and GPCR modulators.

This guide moves beyond basic properties to provide a field-tested roadmap for synthesizing, handling, and exploiting this versatile building block.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

[9][10]

Property	Data
CAS Number	1346543-04-1
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrINO <sub>2</sub>
Molecular Weight	327.90 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)	~2.5 (Carboxylic acid), Pyridine N is weakly basic due to EWGs
Storage	2-8°C, Protect from light (Iodides are photosensitive)

## Synthetic Pathway: The Sandmeyer Approach

While 5-bromo-2-iodonicotinic acid can be sourced commercially, in-house synthesis is often required to ensure freshness, as the C-I bond can degrade over time. The most robust route utilizes the Sandmeyer reaction starting from the commercially available 2-amino-5-bromonicotinic acid.

### Mechanism & Rationale

Direct iodination of 5-bromonicotinic acid is non-selective. Instead, we exploit the amino group of 2-amino-5-bromonicotinic acid. Diazotization converts the amine into a diazonium salt ( ), a superb leaving group. Subsequent nucleophilic attack by iodide (from KI) installs the iodine atom at the C2 position with high fidelity.

### Step-by-Step Protocol

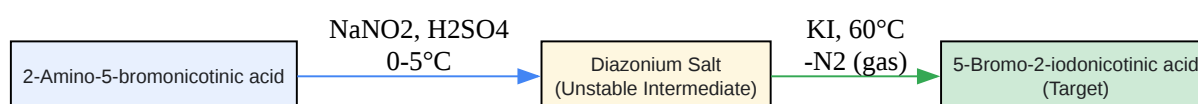
Reagents:

- Starting Material: 2-Amino-5-bromonicotinic acid (1.0 eq)
- Sodium Nitrite (  
, 1.2 eq)
- Potassium Iodide (  
, 2.0 eq)
- Sulfuric Acid (  
, 2M aqueous solution)

Workflow:

- Solubilization: Suspend 2-amino-5-bromonicotinic acid in 2M  
at 0°C. Ensure vigorous stirring to maintain a fine suspension.
- Diazotization: Dropwise add an aqueous solution of  
while maintaining the temperature below 5°C.
  - Expert Tip: Exceeding 5°C risks decomposing the diazonium intermediate into a phenol (hydrolysis), reducing yield.
- Iodination: After 30 minutes, add an aqueous solution of KI dropwise.
  - Observation: The reaction will froth (evolution of  
gas) and turn dark brown (formation of  
byproduct).
- Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.
- Workup:

- Cool to room temperature.
- Quench excess iodine with saturated sodium thiosulfate ( ) until the brown color fades to yellow.
- Adjust pH to ~3-4 with dilute NaOH to ensure precipitation of the free acid.
- Filter the solid, wash with cold water, and dry under vacuum.



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Caption: Sandmeyer transformation of the amino-pyridine precursor to the iodo-derivative.

## Orthogonal Reactivity: The "Programmed" Scaffold

The defining feature of 5-bromo-2-iodonicotinic acid is the bond dissociation energy (BDE) difference between the Carbon-Iodine and Carbon-Bromine bonds.

- C-I Bond (C2): Weaker (~65 kcal/mol). Reacts first in Pd-catalyzed couplings.
- C-Br Bond (C5): Stronger (~81 kcal/mol). Remains intact under mild conditions.

This allows for "programmed" synthesis: you can install one fragment at C2, purify, and then install a different fragment at C5.

## Chemo-Selective Suzuki Coupling Protocol

Objective: Selectively couple an aryl boronic acid at the C2 position without touching the C5-bromide.

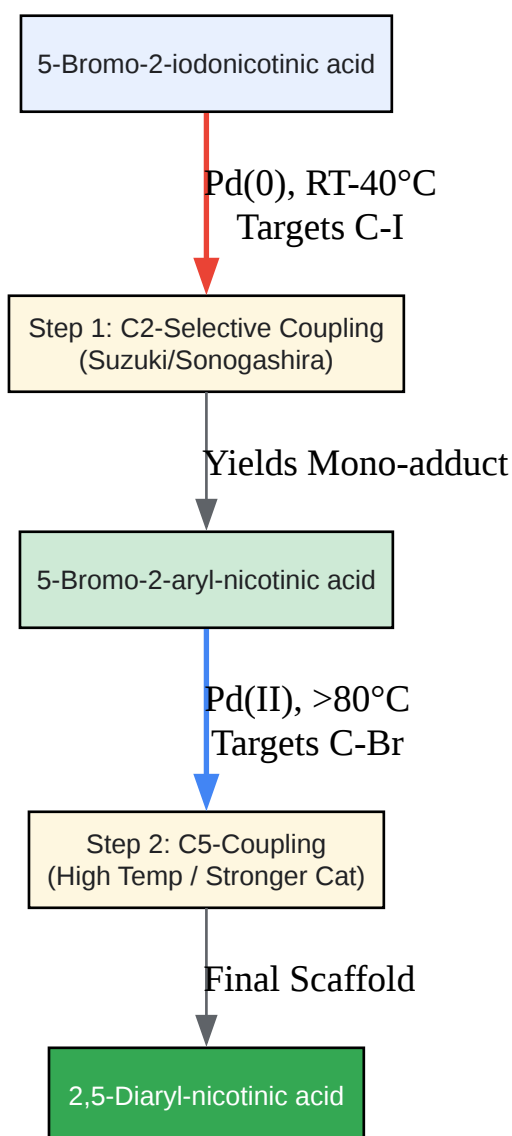
Reagents:

- 5-Bromo-2-iodonicotinic acid (1.0 eq)[1]

- Aryl Boronic Acid (  
 , 1.1 eq)
- Catalyst:  
 (5 mol%) — Chosen for its mildness compared to Pd(dppf)Cl<sub>2</sub>.
- Base:  
 (2M aqueous)
- Solvent: DME/Water or Toluene/EtOH/Water

Procedure:

- Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of selective catalysis.
- Assembly: Combine halide, boronic acid, and base in the reaction vessel. Add catalyst last under a counter-flow of Argon.
- Reaction: Stir at Room Temperature (RT) to 40°C.
  - Critical Control Point: Do not heat to reflux. High heat (>80°C) will overcome the activation energy barrier for the C-Br bond, leading to bis-coupling or mixtures.
- Monitoring: Check LCMS after 2 hours. You should see the mono-coupled product (retention of Br pattern in MS).
- Purification: Acidify to precipitate the product. If necessary, purify via reverse-phase chromatography (C18) to remove palladium residues.



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Caption: Sequential functionalization strategy leveraging the reactivity gap between C-I and C-Br.

## Applications in Drug Discovery

### Fragment Growing

In FBDD, the C3-carboxylic acid is often converted to an amide to bind into a specific pocket (e.g., the hinge region of a kinase). The C2-iodine is then used to "grow" the fragment into a hydrophobic pocket, while the C5-bromine serves as a vector for solubilizing groups (like morpholine or piperazine) introduced in a later stage.

## PROTAC Linker Attachment

This scaffold is ideal for PROTAC (Proteolysis Targeting Chimera) design.

- C3-Acid: Attachment point for the E3 ligase ligand (e.g., Thalidomide derivative).
- C2/C5: Attachment points for the linker and the Warhead (Target Protein Ligand). The rigid pyridine core reduces the entropic penalty of binding compared to flexible alkyl chains.

## Safety & Handling

- Iodide Instability: C-I bonds are photosensitive. Store the solid in amber vials wrapped in foil. If the solid turns dark brown, it indicates iodine liberation; wash with thiosulfate before use.
- Skin Sensitization: Halogenated pyridines can be potent sensitizers. Always handle in a fume hood with nitrile gloves.
- Waste Disposal: Palladium-contaminated aqueous waste must be segregated from general organic waste.

## References

- Preparation of 5-bromo-2-iodopyridine-3-carboxylic acid (CAS 1346543-04-1). MolCore Chemical Database.[\[2\] Link](#)
- Comparative Reactivity of 5-Bromonicotinic Acid vs 5-Iodonicotinic Acid. BenchChem Technical Notes. [Link](#)
- Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines. Chemical Reviews, 2002. (General reference for Halopyridine reactivity).
- Sandmeyer Reaction Protocols for Heterocycles. Organic Syntheses, Coll. Vol. 2, p. 355. (Foundational protocol adapted for this guide).

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## Sources

- [1. 6042-35-9|2-Iodonicotinic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. molcore.com \[molcore.com\]](#)
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